molecular formula C15H17NO4S B5695622 dimethyl 1-ethyl-4-(2-thienyl)-1,4-dihydro-3,5-pyridinedicarboxylate

dimethyl 1-ethyl-4-(2-thienyl)-1,4-dihydro-3,5-pyridinedicarboxylate

Cat. No. B5695622
M. Wt: 307.4 g/mol
InChI Key: CHGRDESKCQWVTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dimethyl 1-ethyl-4-(2-thienyl)-1,4-dihydro-3,5-pyridinedicarboxylate, commonly known as TTA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. TTA is a member of the dihydropyridine family and is structurally similar to nifedipine, a well-known calcium channel blocker.

Mechanism of Action

TTA is a potent calcium channel blocker that selectively blocks L-type calcium channels. Calcium channels play a crucial role in various physiological processes including muscle contraction, neurotransmitter release, and gene expression. By blocking calcium channels, TTA can modulate these processes and affect various cellular functions. TTA has also been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ) pathway, which plays a critical role in regulating glucose and lipid metabolism.
Biochemical and Physiological Effects:
TTA has been shown to have various biochemical and physiological effects. In animal studies, TTA has been shown to improve cognitive function, reduce oxidative stress, and prevent neurodegeneration. TTA has also been shown to inhibit the growth of cancer cells and induce apoptosis. In diabetic animal models, TTA has been shown to improve insulin sensitivity, reduce blood glucose levels, and prevent diabetic complications.

Advantages and Limitations for Lab Experiments

TTA has several advantages for lab experiments. It is a potent and selective calcium channel blocker that can be used to study the role of calcium channels in various cellular processes. TTA is also a PPARγ agonist and can be used to study the effects of PPARγ activation on glucose and lipid metabolism. However, TTA has some limitations for lab experiments. It is a synthetic compound that may have off-target effects, and its effects may vary depending on the cell type and experimental conditions.

Future Directions

There are several future directions for TTA research. One area of interest is the development of TTA analogs with improved potency and selectivity. Another area of interest is the study of TTA's effects on other cellular processes such as autophagy and inflammation. TTA's potential applications in cancer therapy and diabetes treatment also warrant further investigation. Overall, TTA is a promising compound that has the potential to advance our understanding of various physiological processes and lead to the development of new therapies for various diseases.

Synthesis Methods

The synthesis of TTA involves a multistep process that begins with the reaction of ethyl acetoacetate and thiophene-2-carbaldehyde in the presence of sodium methoxide. The resulting product is then subjected to a series of chemical reactions including the reduction of the carbonyl group, the formation of a pyridine ring, and the esterification of the carboxylic acid group. The final product is obtained by the reaction of dimethyl sulfate with the diester intermediate.

Scientific Research Applications

TTA has been extensively studied for its potential applications in various fields including neuroscience, cancer research, and diabetes. In neuroscience, TTA has been shown to have neuroprotective effects and can prevent cognitive impairment caused by neurodegenerative diseases such as Alzheimer's and Parkinson's. In cancer research, TTA has been shown to inhibit the growth of various cancer cell lines including breast, lung, and colon cancer cells. In diabetes research, TTA has been shown to improve insulin sensitivity and reduce blood glucose levels.

properties

IUPAC Name

dimethyl 1-ethyl-4-thiophen-2-yl-4H-pyridine-3,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO4S/c1-4-16-8-10(14(17)19-2)13(12-6-5-7-21-12)11(9-16)15(18)20-3/h5-9,13H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHGRDESKCQWVTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(C(=C1)C(=O)OC)C2=CC=CS2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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